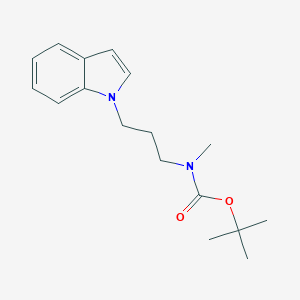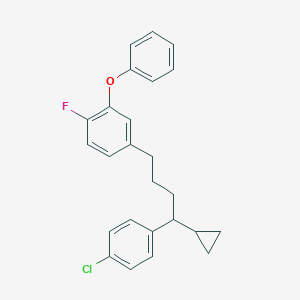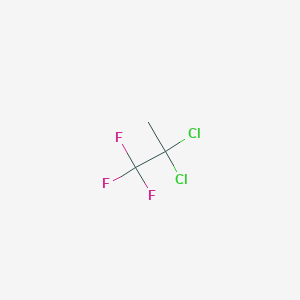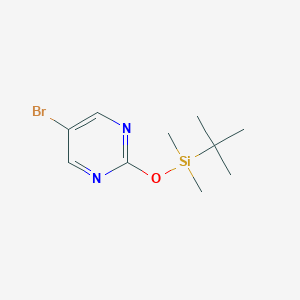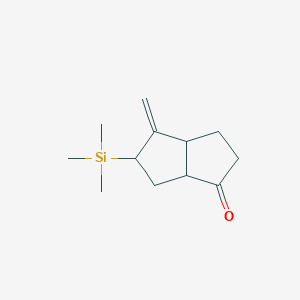
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone, also known as MTHP, is a synthetic organic compound that has attracted attention in the field of organic chemistry due to its unique structural features. MTHP has a bicyclic structure with a methylene bridge and a trimethylsilyl group, making it a versatile building block for the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone is not well understood, but it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This reactivity makes it a useful building block for the synthesis of compounds with biological activity.
Biochemische Und Physiologische Effekte
There is limited information on the biochemical and physiological effects of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone. However, it has been shown to have cytotoxic activity against cancer cell lines, indicating its potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone as a building block for synthesis include its unique structural features, high reactivity, and versatility. However, its limitations include the difficulty in obtaining it in large quantities and its high cost.
Zukünftige Richtungen
For research on 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone include the development of new synthetic methods for its preparation, the synthesis of new natural products and biologically active compounds using 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone as a building block, and the elucidation of its mechanism of action. Additionally, the potential use of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone as an anticancer agent could be explored further in preclinical and clinical studies.
Synthesemethoden
The synthesis of 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone involves a series of reactions starting from commercially available starting materials. The key step is the Diels-Alder reaction between 1,3-cyclohexadiene and 1-trimethylsilyl-1,3-butadiene, which yields the bicyclic intermediate. This intermediate is then converted to 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone through a series of functional group transformations.
Wissenschaftliche Forschungsanwendungen
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone has been used as a building block for the synthesis of various natural products and biologically active molecules. It has been used in the synthesis of the anticancer compound (-)-trans-dihydronarciclasine and the anti-inflammatory compound (±)-cubebin. 4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone has also been used in the synthesis of the natural product (-)-neostenine, which has antifungal and antibacterial properties.
Eigenschaften
CAS-Nummer |
120587-87-3 |
|---|---|
Produktname |
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone |
Molekularformel |
C12H20OSi |
Molekulargewicht |
208.37 g/mol |
IUPAC-Name |
4-methylidene-5-trimethylsilyl-2,3,3a,5,6,6a-hexahydropentalen-1-one |
InChI |
InChI=1S/C12H20OSi/c1-8-9-5-6-11(13)10(9)7-12(8)14(2,3)4/h9-10,12H,1,5-7H2,2-4H3 |
InChI-Schlüssel |
BICWMCJZJPTYSN-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CC2C(C1=C)CCC2=O |
Kanonische SMILES |
C[Si](C)(C)C1CC2C(C1=C)CCC2=O |
Synonyme |
4-Methylene-5-(trimethylsilyl)hexahydro-1(2H)-pentalenone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



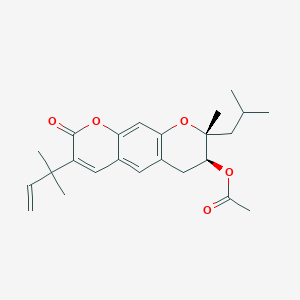
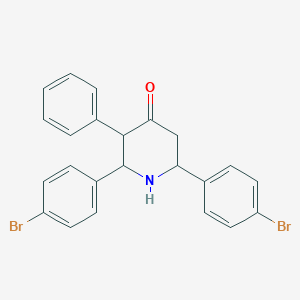
![2-(1h-Pyrazolo[3,4-b]pyrazin-5-ylamino)ethanol](/img/structure/B55061.png)
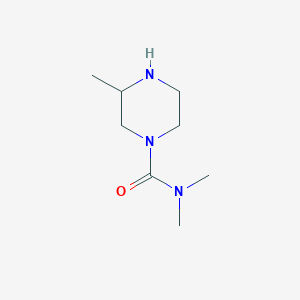
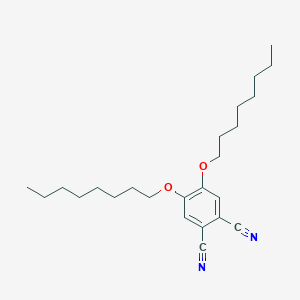
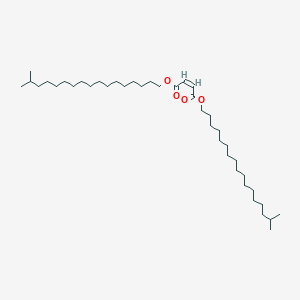
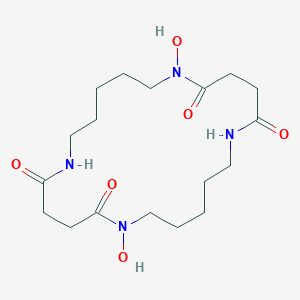
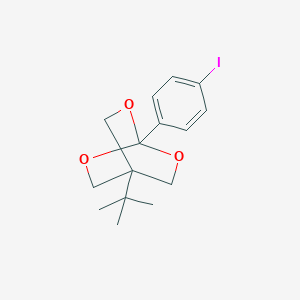
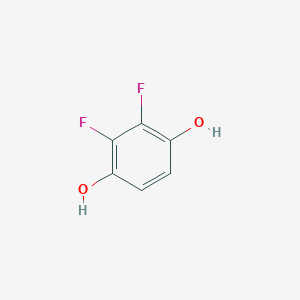
![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)
